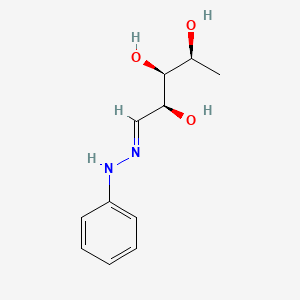
5-deoxy-L-arabinose phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxy-L-arabinose phenylhydrazone: is a phenylhydrazone derivative of 5-deoxy-L-arabinose. It is characterized by the presence of a phenylhydrazone group attached to the 5-deoxy-L-arabinose molecule. This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . It is known for its chiral conformation, which arises from the configuration of the carbon atoms on the ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Deoxy-L-arabinose phenylhydrazone can be synthesized from 5-deoxy-L-arabinose and hydrazine . The reaction involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine under controlled conditions to form the phenylhydrazone derivative. The reaction typically requires an acidic or neutral medium to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 5-deoxy-L-arabinose and its subsequent reaction with phenylhydrazine. The reaction conditions, such as temperature, pH, and solvent choice, can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Deoxy-L-arabinose phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone group to other functional groups.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: 5-Deoxy-L-arabinose phenylhydrazone is used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in many biochemical reactions involved in cell metabolism and redox balance .
Biology and Medicine: The compound has shown anti-inflammatory and antimicrobial properties, making it a potential candidate for therapeutic applications . It can also be used in the study of carbohydrate metabolism and related biochemical pathways.
Industry: In the industrial sector, this compound can be utilized in the synthesis of various organic compounds and intermediates. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-deoxy-L-arabinose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparación Con Compuestos Similares
5-Deoxy-L-arabinose: The parent compound without the phenylhydrazone group.
Phenylhydrazine: The hydrazine derivative used in the synthesis of 5-deoxy-L-arabinose phenylhydrazone.
Tetrahydrobiopterin: A related compound synthesized using this compound as a precursor.
Uniqueness: this compound is unique due to its specific phenylhydrazone group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for tetrahydrobiopterin synthesis and its anti-inflammatory and antimicrobial activities set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1 |
Clave InChI |
BIVHIDUIIIYYKK-BOAFTQECSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O |
SMILES canónico |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)


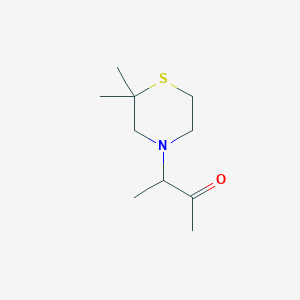
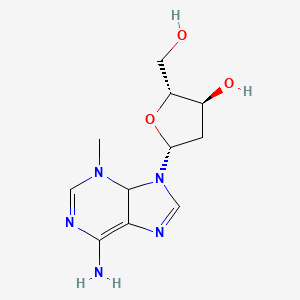
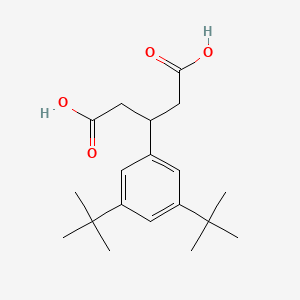
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
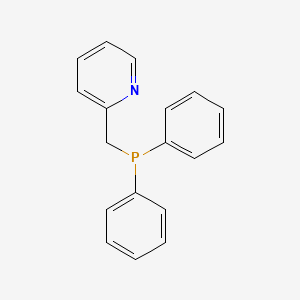
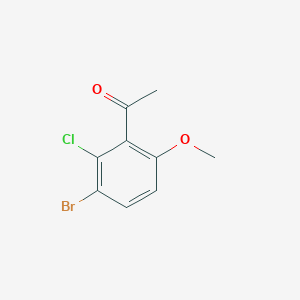

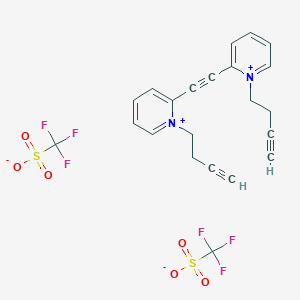
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
